Kaempferol
Overview
Description
Kaempherol is a naturally occurring flavonoid found in a variety of plants, including tea, broccoli, and grapefruit. It is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, antimicrobial, and anticancer effects .
Mechanism of Action
Target of Action
Kaempferol, a naturally occurring flavonoid found in many fruits and vegetables, has been shown to have anti-cancer properties . It targets multiple signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . This compound also targets the NLRP3 inflammasome, a protein complex responsible for activating caspase-1 and mature IL-1β, thereby leading to an inflammatory response .
Mode of Action
This compound interacts with its targets in a dose-dependent manner. When present in more significant quantities, this compound is associated with an anti-cancer action; yet, when present in lower concentrations, it is associated with a pro-cancer activity . This compound may have a role in activating apoptosis in many different kinds of cancer cells . It also has the potential to modify cell processes .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses cell growth by significantly downregulating the c-Met/p38 signaling pathway . It also provokes cell cycle arrest at G2/M phase, reduction of signaling pathways and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT), expression of epithelial-mesenchymal transition (EMT)-related markers (N-cadherin, E-cadherin, Snail, and Slug), and matrix metallopeptidase 2 (MMP-2) . Furthermore, this compound activates the Nrf2 pathway and upregulates Gpx4 in mouse livers and L02 cells to inhibit ferroptosis induced by APAP .
Result of Action
This compound’s action results in a variety of molecular and cellular effects. It has been shown to suppress cell growth by significantly downregulating the c-Met/p38 signaling pathway . It also provokes cell cycle arrest at G2/M phase . This compound can improve the lesion of nigrostriatal dopaminergic neurons; inhibit interleukin (IL) 1β, IL-6, and TNFα production; and decrease the levels of monocyte chemotactic protein-1 (MCP-1), intercellular cell adhesion molecule-1 (ICAM-1), and cyclooxygenase-2 (COX-2) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, genetic and environmental factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can cause abnormalities in the cell nucleus .
Biochemical Analysis
Biochemical Properties
Kaempferol interacts with various enzymes, proteins, and other biomolecules. It has been shown to have anti-cancer properties by altering many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to regulate intestinal function and mitigate intestinal inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have shown stronger inhibition of tumor growth
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to glucuronides and sulfoconjugates in the small intestine. It can also be hydrolyzed by colon microflora and converted to simple phenolics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kaempherol can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base, followed by oxidation . Another method includes the use of chalcones as intermediates, which are then cyclized to form flavonols like kaempherol .
Industrial Production Methods: Industrial production of kaempherol often involves extraction from plant sources. Techniques such as solvent extraction, supercritical fluid extraction, and microwave-assisted extraction are commonly used to isolate kaempherol from plant materials . These methods are optimized to maximize yield and purity while minimizing the use of harmful solvents.
Chemical Reactions Analysis
Types of Reactions: Kaempherol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of kaempherol can be achieved using sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various kaempherol derivatives, such as kaempherol-3-O-glucoside and kaempherol-4’-O-glucoside .
Scientific Research Applications
Kaempherol has a wide range of scientific research applications:
Comparison with Similar Compounds
Kaempherol is part of the flavonol family, which includes other compounds like quercetin, myricetin, and fisetin .
Quercetin: Similar to kaempherol, quercetin has strong antioxidant and anti-inflammatory properties.
Fisetin: Fisetin shares many properties with kaempherol but is less abundant in nature.
Kaempherol’s unique combination of antioxidant, anti-inflammatory, and anticancer properties, along with its presence in a wide variety of plants, makes it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRMWMYZSQPJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020768 | |
Record name | Kaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kaempferol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in hot alcohol, ether or alkalies, Insoluble in benzene; slightly soluble in chloroform; soluble in acetic acid, alkalies; very soluble in ethanol, ethyl ether, acetone | |
Record name | KAEMPFEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pure kaempferol and a number of related flavonoids were examined as MAOIs in-vitro. Kaempferol, apigenin and chrysin proved to be potent monoamine oxidase (MAO) inhibitors (MAOI)s, but produced more pronounced inhibition of MAO-A than MAO-B. IC50 (50% inhibition concentration) values for the ability of these three flavones to inhibit MAO-A were 7 x 10(-7), 1 x 10(-6) and 2 x 10(-6) M, respectively. Ginkgo biloba leaf extract and kaempferol were found to have no effect ex-vivo on rat or mouse brain MAO or on concentrations of dopamine, noradrenaline, 5-hydroxytryptamine and 5-hydroxyindoleacetic acid. Kaempferol was shown to protect against N-methyl-D-aspartate-induced neuronal toxicity in-vitro in rat cortical cultures, but did not prevent DSP-4-induced noradrenergic neurotoxicity in an in-vivo model. Both Ginkgo biloba extract and kaempferol were demonstrated to be antioxidants in a lipid-peroxidation assay. This data indicates that the MAO-inhibiting activity of Ginkgo biloba extract is primarily due to the presence of kaempferol. Ginkgo biloba extract has properties indicative of potential neuroprotective ability., Kaempferol is a dietary flavonoid that is thought to function as a selective estrogen receptor modulator. ... This study ... established that kaempferol also functions as an inverse agonist for estrogen-related receptors alpha and gamma (ERRalpha and ERRgamma). ... Kaempferol binds to ERRalpha and ERRgamma and blocks their interaction with coactivator peroxisome proliferator-activated receptor gamma coactivator-1alpha (PGC-1alpha). Kaempferol also suppressed the expressions of ERR-target genes pyruvate dehydrogenase kinase 2 and 4 (PDK2 and PDK4). This evidence suggests that kaempferol may exert some of its biological effect through both estrogen receptors and estrogen-related receptors. | |
Record name | KAEMPFEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles from alcohol and water | |
CAS No. |
520-18-3 | |
Record name | Kaempferol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Kaempferol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kaempherol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01852 | |
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Record name | kaempferol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Kaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4',5,7-tetrahydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.535 | |
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Record name | KAEMPFEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731P2LE49E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | KAEMPFEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Kaempferol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277 °C, MP: 276-278 °C and 278-280 °C decomposes, 285 - 287 °C | |
Record name | Kaempherol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | KAEMPFEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Kaempferol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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